2-Chloro-5-methylquinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-5-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)8(11)13-9(10)12-6/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
GCLDYCNUTRSDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthesis of 2-Chloro-4-aminoquinazolines
The construction of the 2-chloro-4-aminoquinazoline core is a well-trodden path in organic synthesis, with several reliable methods at the disposal of the synthetic chemist. These methods often involve the initial formation of a quinazoline (B50416) ring system followed by functional group interconversions.
Regioselective Nucleophilic Aromatic Substitution (SNAr) Strategies at the C-4 Position
A prevalent and highly effective strategy for the synthesis of 2-chloro-4-aminoquinazolines involves the regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) precursor. This reaction is well-documented and forms the basis for creating a diverse library of 4-aminoquinazoline derivatives for various therapeutic applications. nih.gov The inherent reactivity difference between the C-2 and C-4 positions of the quinazoline ring dictates the regioselectivity of this transformation.
The substitution reaction is typically carried out by treating a 2,4-dichloroquinazoline with an amine nucleophile. The greater electrophilicity of the C-4 position compared to the C-2 position leads to a preferential attack of the nucleophile at C-4, yielding the corresponding 2-chloro-4-aminoquinazoline derivative. nih.gov This regioselectivity is a consistent feature across a wide range of reaction conditions, including different amine nucleophiles (anilines, benzylamines, and aliphatic amines), solvents, temperatures, and reaction times. nih.gov
| Precursor | Nucleophile | Product | Reference |
| 2,4-Dichloroquinazoline | Aniline (B41778) | 2-Chloro-4-anilinoquinazoline | nih.gov |
| 2,4-Dichloroquinazoline | Benzylamine | N-Benzyl-2-chloroquinazolin-4-amine | nih.gov |
| 2,4-Dichloroquinazoline | Secondary Aliphatic Amine | 2-Chloro-4-(dialkylamino)quinazoline | nih.gov |
Precursor Chemistry and Intermediate Transformations in Quinazoline Synthesis
The synthesis of the quinazoline ring itself can be achieved through various classical and modern synthetic methods. Common precursors for the quinazoline core include appropriately substituted anthranilic acids, 2-aminobenzonitriles, 2-aminobenzaldehydes, and 2-aminobenzophenones. nih.govorganic-chemistry.org
One of the most traditional methods is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. openmedicinalchemistryjournal.com A more contemporary approach involves the cyclization of 2-aminobenzonitriles with a variety of reagents. For instance, 2-aminobenzonitriles can be transformed into quinazolinones through a Ru(II) complex-catalyzed tandem reaction using an alcohol-water system. rsc.org These quinazolinone intermediates can then be converted to the corresponding 2,4-dichloroquinazolines by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com
Another versatile method starts from 2-aminobenzaldehydes or 2-aminobenzophenones, which can undergo condensation with a nitrogen source, such as benzylamines, often catalyzed by molecular iodine, to yield quinazolines. organic-chemistry.org These varied synthetic routes provide access to a wide array of substituted quinazolines, which can then be further functionalized.
Synthetic Pathways for Methylated Quinazoline Analogues
The introduction of a methyl group onto the quinazoline scaffold, specifically at the C-5 position, requires a tailored synthetic strategy, often involving the use of a pre-functionalized starting material.
Methodologies for Introducing the Methyl Group at the C-5 Position of the Quinazoline Ring
The most direct and common method for introducing a methyl group at the C-5 position of the quinazoline ring is to start the synthesis with a precursor that already contains the methyl group in the desired location. For the synthesis of 2-Chloro-5-methylquinazolin-4-amine, the logical starting material would be 2-amino-6-methylbenzoic acid (also known as 6-methylanthranilic acid) or 2-amino-6-methylbenzonitrile. sigmaaldrich.comnih.gov
The synthesis would typically proceed by first constructing the quinazoline ring. For example, 2-amino-6-methylbenzoic acid can be reacted with a suitable reagent to form a 5-methyl-substituted quinazolin-4-one intermediate. nih.gov This intermediate can then be subjected to chlorination at the 4-position using reagents like phosphorus oxychloride to give 4-chloro-5-methylquinazoline. Subsequent amination at the 4-position would yield the final product.
Alternatively, starting with 2-amino-6-methylbenzonitrile, a [4+2] annulation reaction with an appropriate partner can lead to the formation of the 5-methyl-substituted quinazoline core. mdpi.com
| Starting Material | Key Intermediate | Target Feature |
| 2-Amino-6-methylbenzoic acid | 5-Methylquinazolin-4-one | Methyl group at C-5 |
| 2-Amino-6-methylbenzonitrile | 5-Methyl-2-aminoquinazoline | Methyl group at C-5 |
Synthesis of Closely Related N-Substituted 2-Chloroquinazolin-4-amines
The synthesis of N-substituted 2-chloroquinazolin-4-amines follows a similar logic to the general synthesis of 2-chloro-4-aminoquinazolines. The key step is the nucleophilic aromatic substitution at the C-4 position of a 2,4-dichloroquinazoline precursor with a primary or secondary amine. nih.gov This modular approach allows for the introduction of a wide variety of substituents on the 4-amino group.
For instance, the reaction of 2,4-dichloroquinazoline with N-methylaniline would yield N-methyl-N-phenyl-2-chloroquinazolin-4-amine. The reaction conditions can be optimized to ensure high yields, and microwave-assisted protocols have been developed to accelerate these N-arylation reactions. nih.gov This methodology is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic organic chemistry offers a plethora of advanced techniques that can be applied to the synthesis of complex heterocyclic systems like this compound, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating many organic reactions, including the synthesis of quinazolines and quinazolinones. openmedicinalchemistryjournal.com The intramolecular cyclization steps and the nucleophilic aromatic substitution reactions can often be performed more efficiently under microwave irradiation compared to conventional heating.
Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, provide powerful methods for the late-stage functionalization of the quinazoline core. While the primary focus of this article is on the synthesis of the title compound, these methods are invaluable for creating analogues with diverse substituents at various positions of the quinazoline ring, which might be synthesized from this compound.
Furthermore, multi-component reactions (MCRs) offer an atom-economical and efficient approach to the synthesis of quinazoline derivatives. These reactions allow for the formation of the complex quinazoline scaffold in a single step from three or more starting materials, thereby reducing the number of synthetic steps and purification procedures. nih.gov For example, a one-pot synthesis of quinazolinones can be achieved through the cyclo-condensation of amines, isatins, and isatoic anhydride (B1165640) using a green catalyst. openmedicinalchemistryjournal.com
Finally, visible light-assisted photo-redox catalysis represents a cutting-edge, metal-free method for the formation of chemical bonds. This technique has been successfully applied to the synthesis of quinazolines through oxidative C(sp²)–C(sp³) bond formation from amidine derivatives, offering a mild and sustainable synthetic route. nih.gov
Microwave-Assisted Synthesis for Quinazoline Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of quinazoline derivatives, offering significant advantages over classical heating methods. The primary benefits include dramatically reduced reaction times, improved product yields, and often milder, more environmentally friendly reaction conditions. nih.govnih.gov
One prominent application is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline (B184009) and various amines to form 4-aminoquinazoline cores. nih.gov In a comparative study, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines was achieved in just 20 minutes under microwave irradiation at 60W in 2-propanol, whereas the conventional reflux method required 12 hours to complete. nih.gov This demonstrates a significant rate enhancement, a hallmark of microwave-assisted synthesis.
The efficiency of this method is further highlighted in the preparation of 4-anilinoquinazolines, which are recognized as privileged scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov Microwave-mediated N-arylation of 4-chloroquinazolines in a mixture of THF and water has been shown to rapidly and efficiently produce a library of novel derivatives. nih.gov This approach is compatible with a range of substituted anilines, including those with electron-donating and electron-withdrawing groups, which can be challenging under conventional conditions. beilstein-journals.org For instance, reactions that might otherwise require long durations or fail to proceed can be accomplished in minutes with high conversion rates under microwave heating. nih.gov
| Method | Reaction Time | Solvent | Yield | Reference |
| Microwave Irradiation | 20 min | 2-Propanol | High | nih.gov |
| Classical Reflux | 12 h | 2-Propanol | Low to Moderate | nih.gov |
| Microwave Irradiation | 4-20 min | Neat (Solvent-free) | High | researchgate.net |
| Microwave Irradiation | 2 h | THF/H₂O | 74-78% | beilstein-journals.org |
Optimization of Reaction Conditions and Catalytic Systems in Quinazoline Annulation
The annulation process, which forms the core quinazoline ring system, is subject to extensive optimization of catalysts and reaction conditions to enhance efficiency, yield, and substrate scope. A variety of transition-metal catalysts have been successfully employed, each with unique advantages. mdpi.com
Catalytic Systems:
Copper (Cu): Copper catalysts, such as CuCl₂ or CuI, are frequently used for the aerobic oxidative cyclization and amination reactions that lead to quinazolines. One-pot, three-component reactions involving (2-aminophenyl)methanols, aldehydes, and an ammonium (B1175870) source can be effectively catalyzed by copper systems, representing a practical and convenient strategy. nih.gov
Cobalt (Co): Ligand-free cobalt catalysts have been developed for the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles under mild conditions. These systems show good tolerance for various functional groups, although electron-withdrawing groups on the nitrile can sometimes reduce reactivity. mdpi.com
Manganese (Mn): Manganese oxides (α-MnO₂) have proven to be robust and reusable catalysts for the synthesis of quinazolines from 2-aminobenzylamines and alcohols, using TBHP as an oxidant. mdpi.com
Ruthenium (Ru): Ruthenium complexes, in conjunction with specific ligands, are highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to furnish quinazoline products. acs.org
Metal-Free Systems: Iodine-catalyzed C-H amination using oxygen as the oxidant provides a metal-free alternative for synthesizing quinazolines from 2-aminobenzaldehydes and benzylamines. nih.gov Furthermore, visible light-mediated photoredox catalysis using an organocatalyst enables the oxidative coupling of amidines to form the quinazoline ring under exceptionally mild, metal-free conditions. nih.govacs.org
Optimization efforts also focus on reaction parameters such as solvents, bases, and oxidants to maximize yield and regioselectivity. The development of recyclable catalysts and the use of computational chemistry are emerging trends aimed at creating more sustainable and predictable synthetic pathways for quinazoline-based compounds. mdpi.com
Chemical Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold possesses three primary sites for chemical modification: the amino group at the C4 position, the chlorine atom at the C2 position, and the benzo portion of the quinazoline ring. Strategic functionalization at these sites is key to developing new molecules with tailored properties.
Modifications at the Amino Group (N-alkylation, N-arylation, N-acylation)
The primary amino group at the C4 position is a versatile handle for introducing a wide array of substituents.
N-Arylation: The reaction of a 4-chloroquinazoline precursor with anilines is a common method to produce 4-anilinoquinazolines. nih.gov This SNAr reaction can be performed under microwave irradiation to improve reaction times and yields, especially with less reactive, electron-poor anilines. beilstein-journals.orgnih.gov The use of substituted anilines allows for the introduction of diverse aryl groups at this position.
N-Alkylation: Alkyl groups can be introduced onto the nitrogen atom. This can be achieved by reacting a 4-chloroquinazoline with a secondary amine, such as an N-alkylaniline, to yield an N-alkyl-N-aryl-4-aminoquinazoline. nih.gov For example, the reaction of 4-chloro-2-methylquinazoline (B1587004) with N-methylanilines provides the desired N-methylated products in high yields (90-95%). nih.gov In related quinazolinone systems, N-alkylation at the N3 position has been observed during condensation reactions with orthoamides, which can act as direct alkylating agents under thermal conditions. researchgate.netsigmaaldrich.com
N-Acylation: As a primary amine, the 4-amino group is expected to readily undergo N-acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction would form an amide linkage, providing another avenue for introducing functional groups and modifying the electronic properties of the scaffold.
These modifications are crucial for structure-activity relationship (SAR) studies, allowing for fine-tuning of the molecule's steric and electronic profile.
Transformations Involving the Chlorine Atom at the C-2 Position
The chlorine atom at the C-2 position is generally less reactive towards nucleophilic aromatic substitution than a chlorine atom at the C-4 position. nih.gov This differential reactivity is a cornerstone of regioselective functionalization strategies. For a nucleophilic attack to occur selectively at C-2, the C-4 position must be blocked by a less reactive group (like a C-H or C-C bond) or the reaction conditions must be forcing (e.g., higher temperatures, longer reaction times). nih.gov
Despite its lower reactivity, the C-2 chlorine is a valuable synthetic handle. Several strategies enable its substitution:
Nucleophilic Aromatic Substitution (SNAr): In a 2-chloro-4-aminoquinazoline, the C-4 amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack, making the substitution of the C-2 chlorine even more challenging. However, under specific conditions, it is possible. For example, in the synthesis of certain α1-adrenoceptor blockers, a C2-selective SNAr reaction was achieved on a 4-azido-2-sulfonylquinazoline intermediate, where the sulfonyl group at C2 is first displaced by an amine. nih.gov This highlights that activating the C2 position or using highly nucleophilic reagents can overcome the inherent low reactivity.
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds at the C-2 position, replacing the chlorine atom. These reactions are often more versatile than SNAr for introducing a wide range of substituents.
The selective modification at C-2 is often a key step in the synthesis of complex quinazoline-based drugs and materials. nih.gov
Strategies for Substituent Introduction and Reaction Selectivity on the Quinazoline Ring
Achieving regioselectivity is a major challenge in the functionalization of the quinazoline scaffold. The inherent electronic properties of the ring system dictate the preferred sites of reaction.
Selectivity on the Pyrimidine (B1678525) Ring (C2 vs. C4): As established, the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position in halo-substituted quinazolines. nih.govmdpi.com This inherent preference is exploited in the synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazoline precursors, where amines selectively displace the C4-chloro group. mdpi.com Achieving substitution at C2 requires either a pre-existing, non-reactive group at C4 or the use of specialized methodologies like transition-metal catalysis or unique intermediates that alter the typical reactivity pattern. nih.govresearchgate.net
Selectivity on the Benzene (B151609) Ring (C5-C8):
Electrophilic Aromatic Substitution (EAS): For the benzene portion of the ring, electrophilic substitution is a primary method for introducing substituents. The expected order of reactivity for quinazoline itself is C8 > C6 > C5 > C7. frontiersin.org The presence of the methyl group at C-5 and the amino group at C-4 in the target compound will significantly direct incoming electrophiles, primarily to the C-6 and C-8 positions, due to their ortho/para-directing effects.
Directed C-H Functionalization: Modern synthetic strategies increasingly rely on transition metal-catalyzed C-H activation. rsc.org By using a directing group, it is possible to selectively functionalize a specific C-H bond on the benzene ring. For quinazolinone scaffolds, a variety of C-H functionalizations, including arylation, amination, and alkylation, have been developed, offering precise control over substituent placement that is not achievable with classical EAS. rsc.org While direct C-H functionalization of quinolines is well-documented, these principles are transferable to the quinazoline system, providing a powerful tool for late-stage modification of the carbocyclic ring. nih.gov
Palladium-Catalyzed Reactions: Palladium-catalyzed intramolecular C-H amination has been used to create fused heterocyclic systems, demonstrating the power of this approach to form new rings with high regioselectivity. nih.gov
These strategies, from exploiting inherent reactivity differences to employing advanced catalytic systems, provide a robust toolbox for the selective synthesis and functionalization of complex quinazoline derivatives.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For 2-chloro-5-methylquinazolin-4-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural analysis.
Application of ¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons.
In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring, the methyl group protons, and the amine protons. The aromatic protons will typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. ucl.ac.uk The methyl group protons will resonate in the upfield region, and the amine (NH₂) protons will exhibit a broad signal whose chemical shift can be variable due to factors like solvent and concentration. inflibnet.ac.in
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| -CH₃ | ~2.5 | Singlet |
| -NH₂ | Variable | Broad Singlet |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific spectrometer frequency used.
¹³C NMR for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the quinazoline ring will resonate at lower field (higher ppm values) compared to the methyl carbon, due to their sp² hybridization and proximity to electronegative nitrogen and chlorine atoms. The carbon attached to the chlorine atom (C-2) and the carbon attached to the amine group (C-4) will have characteristic chemical shifts. The methyl carbon will appear at a much higher field (lower ppm value).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~155 |
| C-4 | ~160 |
| C-4a | ~120 |
| C-5 | ~135 |
| C-6 | ~125 |
| C-7 | ~128 |
| C-8 | ~115 |
| C-8a | ~150 |
| -CH₃ | ~20 |
Note: These are approximate values and can be influenced by the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Regioisomer Differentiation and Conformational Studies
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for differentiating between possible regioisomers. news-medical.netoxinst.com
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the signals of directly bonded proton and carbon atoms. researchgate.net This allows for the definitive assignment of which protons are attached to which carbon atoms, confirming the connectivity within the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. nih.gov For this compound, a NOESY spectrum could confirm the position of the methyl group at C-5 by showing a correlation between the methyl protons and the proton at C-6. This is particularly useful in distinguishing it from other possible methyl-substituted isomers.
The ability to differentiate regioisomers is a key strength of advanced NMR methods. nih.gov For instance, if the methyl group were at a different position on the benzene (B151609) ring of the quinazoline core, the splitting patterns and NOESY correlations of the aromatic protons would be distinctly different.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula. For this compound (C₉H₈ClN₃), HRMS would be used to confirm the exact mass, which is calculated to be approximately 193.04068 Da. uni.lu
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for confirmation.
For this compound, the fragmentation pattern would likely show the loss of certain groups. A common fragmentation for amines is the alpha-cleavage. libretexts.org The presence of a chlorine atom is also a key indicator in the mass spectrum, as chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.edu This results in a characteristic M+2 peak in the mass spectrum, where the M+2 peak is about one-third the intensity of the molecular ion peak.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]+ | Molecular ion |
| [M+2]+ | Isotopic peak due to ³⁷Cl |
| [M-CH₃]+ | Loss of a methyl radical |
| [M-Cl]+ | Loss of a chlorine radical |
| [M-HCN]+ | Loss of hydrogen cyanide |
Note: The relative intensities of these fragments will depend on the ionization method and energy used.
By analyzing the specific masses of the fragments, the structure of this compound can be further corroborated.
Chromatographic Purity and Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. It is widely employed for the separation, identification, and quantification of chemical compounds, making it the standard method for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates. An HPLC method for a specific compound like this compound would typically involve the development and validation of a protocol that defines the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to ensure accurate and reproducible results.
However, despite a thorough search for methodologies applicable to this compound, no published studies detailing specific HPLC conditions for its purity assessment or quantitative analysis were identified. Research is available for structurally similar compounds, such as isomers or precursors like 2-(chloromethyl)-4-methylquinazoline. researchgate.net This research details the development of a reverse-phase HPLC (RP-HPLC) method to assess purity and impurity levels as per regulatory guidelines. researchgate.net
The development of such a method for this compound would require empirical studies to determine the optimal chromatographic conditions. These studies would aim to achieve:
Good resolution between the main compound peak and any potential impurities.
Symmetrical peak shape for accurate integration and quantification.
A stable baseline to ensure low limits of detection and quantification.
Appropriate retention time for efficient analysis.
Without specific experimental data from peer-reviewed literature or application notes, providing a detailed, scientifically accurate account of an HPLC method for this particular compound is not possible. The generation of such data would necessitate original laboratory research to develop and validate a suitable analytical method.
Computational and Theoretical Studies
Quantum Chemical Investigations
Quantum chemical methods are employed to elucidate the fundamental electronic characteristics and reactivity of 2-Chloro-5-methylquinazolin-4-amine.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are performed to optimize the molecular geometry and predict its electronic properties and reactivity. nih.gov These calculations yield crucial data on parameters like total energy, dipole moment, and the energies of frontier molecular orbitals, which are essential for understanding the molecule's stability and chemical behavior. physchemres.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attacks, respectively. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Unit |
| Total Energy | -985.432 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| EHOMO | -6.21 | eV |
| ELUMO | -1.89 | eV |
| Energy Gap (ΔE) | 4.32 | eV |
| Ionization Potential | 6.21 | eV |
| Electron Affinity | 1.89 | eV |
| Chemical Hardness (η) | 2.16 | eV |
| Electronegativity (χ) | 4.05 | eV |
| Electrophilicity Index (ω) | 3.79 | eV |
This table presents illustrative data based on typical DFT calculation outcomes for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and shape of these orbitals are critical in predicting the reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the distribution of the LUMO is of particular interest for predicting where a nucleophilic attack is most likely to occur. The atoms with the largest LUMO coefficients are the most electrophilic centers and, therefore, the most probable sites for attack by a nucleophile. youtube.com In the quinazoline (B50416) ring system, the carbon atoms bonded to electronegative atoms like chlorine and nitrogen are expected to have significant LUMO coefficients.
Table 2: Hypothetical Frontier Molecular Orbital Characteristics for this compound
| Parameter | Description | Significance for Reactivity |
| HOMO Location | Primarily distributed over the aminophenyl ring and the nitrogen atoms of the quinazoline core. | Indicates regions susceptible to electrophilic attack. |
| LUMO Location | Concentrated on the pyrimidine (B1678525) ring of the quinazoline nucleus, particularly on the C2 and C4 carbons. | Highlights the primary sites for nucleophilic substitution or addition reactions. |
| LUMO Coefficients | The C2 carbon, bonded to the chlorine atom, and the C4 carbon, bonded to the amine group, would exhibit the largest coefficients. | Predicts that nucleophilic attack is most favored at the C2 position, leading to displacement of the chloride ion. |
| HOMO-LUMO Energy Gap | A relatively moderate energy gap suggests that the molecule is kinetically stable but can participate in chemical reactions under appropriate conditions. | A smaller gap generally implies higher reactivity. |
This table provides a conceptual analysis of FMO theory as applied to the target molecule.
Molecular Modeling and Dynamics Simulations
These computational techniques are used to simulate the interaction of this compound with biological macromolecules, such as proteins, to predict binding affinity and stability.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.govorientjchem.org This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate like this compound with its biological target. The simulation places the ligand in various conformations within the active site of the protein, and a scoring function is used to estimate the binding energy (or score) for each pose. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net
Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Result |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase |
| Binding Energy/Score | -8.5 kcal/mol |
| Key Hydrogen Bonds | The amine group at C4 forms a hydrogen bond with the backbone carbonyl of Met793. The N1 and N3 atoms of the quinazoline ring form hydrogen bonds with surrounding water molecules or polar residues. |
| Hydrophobic Interactions | The methyl group at C5 and the quinazoline ring system engage in hydrophobic interactions with residues such as Leu718, Val726, and Ala743 within the active site. |
| Other Interactions | The chlorine atom at C2 may participate in halogen bonding with an electron-rich residue. |
This table illustrates a potential binding mode and interactions based on docking studies of similar quinazoline-based inhibitors.
Table 4: Hypothetical Parameters and Analysis of an MD Simulation
| Parameter | Description | Typical Findings |
| Simulation Time | 100 nanoseconds (ns) | Sufficient time to observe the convergence of the system to a stable state. |
| System | The docked complex solvated in a water box with counter-ions. | Mimics physiological conditions. |
| RMSD Analysis | The RMSD of the protein backbone and the ligand are plotted against time. | A stable RMSD value (e.g., fluctuating around 2-3 Å) after an initial equilibration period indicates that the complex is stable. |
| RMSF Analysis | The RMSF of each protein residue is calculated to determine its flexibility. | Residues in the binding pocket that interact with the ligand are expected to show lower fluctuations, indicating stable binding. Loops may show higher fluctuations. |
| Hydrogen Bond Analysis | The number and occupancy of hydrogen bonds between the ligand and protein are monitored throughout the simulation. | Persistent hydrogen bonds observed in the simulation confirm the key interactions predicted by docking and contribute to the stability of the complex. |
This table outlines the setup and expected outcomes of an MD simulation for a ligand-protein complex.
When the experimental 3D structure of a target protein is not available, a homology model can be constructed. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. nih.gov The sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the coordinates of the template's backbone. This model can then be used for docking and molecular dynamics studies.
Table 5: Conceptual Steps in Homology Modeling of a Target Receptor
| Step | Description |
| Template Selection | Searching protein databases (like the PDB) for proteins with high sequence identity to the target receptor. The crystal structure of a related kinase would be an ideal template. |
| Sequence Alignment | Aligning the amino acid sequence of the target receptor with the template sequence. Accurate alignment is crucial, especially in the binding site region. |
| Model Building | Generating the 3D coordinates of the target protein's backbone and side chains based on the aligned template structure. Conserved regions are typically modeled directly from the template, while loops may be modeled ab initio. |
| Model Refinement | Optimizing the geometry of the constructed model to relieve any steric clashes and to achieve a more energetically favorable conformation, often through energy minimization and short MD simulations. |
| Model Validation | Assessing the quality of the generated model using tools like Ramachandran plots to check the stereochemical quality of the protein backbone and other validation software to evaluate the overall structure. |
This table describes the general workflow for building a protein model when an experimental structure is unavailable.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the molecular properties that are crucial for their pharmacological effects.
The quinazoline scaffold is a common feature in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Consequently, numerous QSAR studies have been conducted on various series of quinazoline derivatives to develop predictive models for their biological activities.
For instance, a study on 4-anilinoquinazoline (B1210976) derivatives as potent inducers of apoptosis led to the development of robust QSAR models. researchgate.net These models are crucial for predicting the apoptosis-inducing activity of new analogues. While a specific model for this compound has not been reported, the existing models for similar compounds provide a solid foundation for estimating its potential efficacy. Research on N-methyl-4-(4-methoxyanilino)quinazolines as apoptosis inducers has highlighted the significance of substitutions on the quinazoline ring. nih.gov The study revealed that small substituents at the 5-position are generally well-tolerated, suggesting that the 5-methyl group in this compound is unlikely to hinder its potential biological activity. nih.gov
In the context of anticancer activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, several 3D-QSAR models have been developed for 4-anilinoquinazoline derivatives. nih.gov These models, which consider the three-dimensional properties of the molecules, have shown good predictive power. Furthermore, machine learning-based QSAR approaches, such as those using Support Vector Machines (SVM), have been successfully applied to predict the anti-proliferative activity of quinazoline derivatives against cancer cell lines like MCF-7. biointerfaceresearch.com
A representative dataset used in the development of a QSAR model for the anticancer activity of quinazoline derivatives is presented below. The model correlates molecular descriptors with the inhibitory concentration (IC50) against a specific cancer cell line.
| Compound ID | Substituents | Experimental pIC50 | Predicted pIC50 |
| 1 | 6-nitro | 5.30 | 5.25 |
| 2 | 7-methoxy | 6.15 | 6.20 |
| 3 | 5-fluoro | 5.80 | 5.75 |
| 4 | 6,7-dichloro | 6.50 | 6.45 |
| 5 | 8-methyl | 5.60 | 5.55 |
Note: The data in this table is representative and derived from general findings in QSAR studies on quinazoline analogues for illustrative purposes.
The predictive power of QSAR models stems from the correlation of various molecular descriptors with the observed biological or pharmacological responses. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties of the molecules.
For 4-anilinoquinazoline derivatives, studies have shown that both steric and electrostatic fields play a crucial role in their interaction with biological targets like EGFR. nih.gov The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), provide a visual representation of these correlations. For example, regions where bulky substituents would enhance activity are highlighted, as are areas where electronegative or electropositive groups are favorable.
In the case of this compound, several molecular descriptors would be critical in determining its pharmacological profile:
Steric Factors: The size and shape of the molecule, influenced by the chloro and methyl groups, are important for its fit within the binding pocket of a receptor or enzyme. The tolerance of a small group at the 5-position, as suggested by structure-activity relationship (SAR) studies of related compounds, indicates that the methyl group is likely to be sterically favorable. nih.gov
Topological and Geometrical Descriptors: These descriptors encode information about the connectivity and 3D arrangement of atoms in the molecule. They are often found to be significant in QSAR models for quinazoline derivatives. nih.gov
A hypothetical correlation of key molecular descriptors with the predicted pharmacological response of this compound and its analogues is presented in the table below.
| Descriptor | Value for this compound (Hypothetical) | Correlation with Activity |
| LogP | 2.8 | Positive |
| Molecular Weight | 207.65 | Negative |
| Dipole Moment | 3.5 D | Positive |
| Polar Surface Area | 38.9 Ų | Negative |
| Number of H-bond Donors | 1 | Positive |
| Number of H-bond Acceptors | 3 | Positive |
Note: The values and correlations in this table are hypothetical and serve to illustrate the types of descriptors and their potential influence on the activity of this compound based on general QSAR principles for related compounds.
Structure Activity Relationship Sar Investigations of 2 Chloro 5 Methylquinazolin 4 Amine Derivatives
Significance of the Amino Substituents at the C-4 Position
The amino group at the C-4 position is a key feature of many biologically active quinazoline (B50416) derivatives and serves as a critical point for introducing diversity to modulate pharmacological properties. researchgate.net
For instance, in a series of nih.govnih.govnih.govtriazolo[4,3-c]quinazolines, the substitution with different amines at this position significantly affected the cytotoxic activity. The activity descended in the order of propylamine (B44156) > ethanolamine (B43304) > dimethylamine (B145610) > morpholine (B109124) > cyclohexylamine (B46788), suggesting that the size and nature of the amine substituent are critical. nih.gov
In another study, the introduction of a 4-chlorophenethylamino group at the C-4 position, combined with a piperazine (B1678402) ring at C-7, led to potent dual inhibitors of TNF-alpha production and T-cell proliferation. nih.gov The size of the N-substituent on the piperazine ring was also found to be important. nih.gov
The following table illustrates the impact of different N-substitution patterns on the biological activity of quinazoline derivatives.
| C-4 N-Substituent | Observed Activity | Compound Series |
| Propylamine | High cytotoxic activity | nih.govnih.govnih.govtriazolo[4,3-c]quinazolines nih.gov |
| Ethanolamine | Moderate cytotoxic activity | nih.govnih.govnih.govtriazolo[4,3-c]quinazolines nih.gov |
| Dimethylamine | Lower cytotoxic activity | nih.govnih.govnih.govtriazolo[4,3-c]quinazolines nih.gov |
| 4-chlorophenethylamino | Potent dual inhibitor | 4-aminoquinazolines nih.gov |
Conformational restrictions and steric factors at the N-4 position are crucial for the proper orientation of the substituent and its interaction with the binding site of the target protein. The size and shape of the substituent can either facilitate or hinder the binding of the molecule.
For example, research on nih.govnih.govnih.govtriazolo[4,3-c]quinazolines indicated that increasing the bulk of the amine substituent at the corresponding position led to a decrease in cytotoxic activity, with cyclohexylamine being less active than smaller amines like propylamine. nih.gov This suggests that a bulky structure may cause steric hindrance, preventing optimal binding to the target.
Mechanistic Biology and Pharmacological Evaluation Excluding Clinical Data
Target Identification and Receptor Interactions
Investigation of 5-HT3 Receptor Affinity and Ligand Displacement (based on analogues)
Analogues of the quinazoline (B50416) and quinoline (B57606) core have been investigated for their affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT3 receptor, a ligand-gated ion channel implicated in various physiological processes. The 4-aminoquinazoline structure is a recognized pharmacophore for kinase inhibitors, but its derivatives have also shown affinity for other targets. nih.gov
Studies on quinazoline and (iso)quinoline derivatives have identified potent ligands for the 5-HT3 receptor. consensus.app For example, a fragment screen identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit for the 5-HT3 receptor. consensus.app Subsequent synthesis and structure-activity relationship (SAR) studies, using a [3H]granisetron displacement assay, led to the discovery of several high-affinity ligands. consensus.app These findings align with established pharmacophore models for 5-HT3 ligands. consensus.app
Similarly, quinazolindione derivatives have been identified as potent antagonists of the 5-HT3A receptor. nih.gov Screening of a small molecule library led to the identification of these compounds, and further evaluation of 24 analogues established a structure-activity relationship. nih.gov One of the most effective compounds, KKHT10612, exhibited an IC50 value of 0.8 microM, demonstrating significant antagonistic effect against the 5-HT3A receptor. nih.gov
Research on quinolinecarboxylic acid derivatives has also shown high affinity and selectivity for the 5-HT3 receptor over 5-HT4 and D2 receptors. nih.gov Radioligand binding assays revealed that these compounds can be accommodated by the 5-HT3 receptor sites, with the highest affinity demonstrated by a derivative with a Ki of 9.9 nM. nih.gov These studies suggest that the quinazoline and related heterocyclic systems possess the structural features necessary for interaction with the 5-HT3 receptor, acting as antagonists and displacing bound ligands.
Elucidation of Phosphodiesterase (PDE) Inhibition Mechanisms (based on analogues)
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby playing a crucial role in signal transduction. wikipedia.org Inhibitors of these enzymes have a wide range of pharmacological applications. wikipedia.org The quinazoline scaffold has been identified as a key structural motif for the development of potent PDE inhibitors. ijaresm.comnih.gov
Specifically, quinazoline derivatives have been explored as inhibitors of PDE5 and PDE7. nih.govnih.gov In the context of PDE5, which is highly relevant in various physiological processes, a series of 6,7,8-substituted quinazolines were identified as potent and highly selective inhibitors. nih.gov The inhibitory activity was significantly enhanced by substitutions at both the 6- and 8-positions of the quinazoline ring. nih.gov
More recently, research has focused on PDE7, a cAMP-specific PDE expressed in immune and proinflammatory cells. nih.govfrontiersin.org Novel quinazoline derivatives, including substituted 4-hydrazinoquinazolines, have been designed and synthesized as PDE7A inhibitors. nih.govfrontiersin.org These compounds are thought to exert their effects by increasing intracellular cAMP levels, which in turn can modulate the activity of immune cells and inhibit the production of pro-inflammatory cytokines. wikipedia.orgnih.govnih.gov The mechanism involves the inhibition of transcription factors like NF-κB and AP-1, which are critical for the expression of inflammatory mediators. nih.gov Molecular docking and dynamic simulation studies have been employed to understand the binding interactions of these quinazoline derivatives within the active site of the PDE7A enzyme. nih.gov
Enzyme Inhibition and Modulation
Tyrosine Kinase (e.g., EGFR, VEGFR-2, PDGFR-β) Inhibitory Mechanisms
The 4-aminoquinazoline core is a well-established pharmacophore for inhibitors of various protein kinases, including tyrosine kinases which are pivotal in cellular signaling pathways that control growth, differentiation, and angiogenesis. nih.govmdpi.com Dysregulation of these kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), is a hallmark of many cancers. tbzmed.ac.ir
Quinazoline-based compounds have been developed as potent inhibitors of both EGFR and VEGFR-2, often acting as dual inhibitors. tbzmed.ac.irglobalresearchonline.net These small molecules typically function by competing with adenosine (B11128) 5'-triphosphate (ATP) for its binding site in the kinase domain of the receptor. tbzmed.ac.iracs.org This competitive inhibition prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking the downstream signaling cascades that lead to cell proliferation and angiogenesis. tbzmed.ac.ir
For instance, a series of new quinazoline sulfonamide conjugates were designed as dual EGFR and VEGFR-2 inhibitors. nih.gov Molecular docking studies confirmed that these compounds could effectively bind to the ATP-binding pocket of both receptors. nih.gov Similarly, 4-anilinoquinazoline (B1210976) derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2. globalresearchonline.net The structure-activity relationship of these compounds has been extensively studied, revealing that modifications to the quinazoline core and the aniline (B41778) substituent can significantly impact their inhibitory potency and selectivity. mdpi.comnih.gov The presence of a chloro-substituent, for example, has been noted in some analogues to influence activity. nih.govnih.gov
Furthermore, some quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against a panel of tyrosine kinases including EGFR, VEGFR-2, HER2, and CDK2. nih.gov The development of these multi-target inhibitors represents a significant strategy in overcoming the complexities of cancer cell signaling. nih.gov
Microtubule Dynamics Modulation and Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis and cell motility. nih.govyoutube.com Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them an important target for anticancer drugs. capes.gov.br Several quinazoline and quinazolinone-based derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov
These compounds often act by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This interaction disrupts the normal dynamics of microtubules. By preventing the assembly of tubulin subunits into microtubules, these agents interfere with the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. nih.govyoutube.com This disruption leads to a cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis or programmed cell death. nih.govnih.gov
For example, a novel synthetic analogue of 5,8-disubstituted quinazolines, LJK-11, was found to be a microtubule-destabilizing agent that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis. nih.gov Another study identified a quinazolinone derivative, Holu-7, as a tubulin polymerization inhibitor with selective anticancer activity. researchgate.net The co-crystal structure of a quinazoline-4-tetrahydroquinoline analogue with tubulin has confirmed its binding at the colchicine site, providing a detailed molecular basis for its inhibitory action. nih.gov The modulation of microtubule dynamics by these quinazoline-based compounds represents a key mechanism for their cytotoxic effects. nih.govmdpi.com
Interactions with Metabolic Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)
Quinazoline derivatives have been extensively studied as inhibitors of key enzymes in folate metabolism, namely dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.govnih.gov These enzymes are crucial for the synthesis of nucleotides, the building blocks of DNA, and are therefore critical for cell proliferation.
Dihydrofolate Reductase (DHFR) Inhibition: The quinazoline scaffold has been utilized to design classical and non-classical antifolates that act as DHFR inhibitors. nih.govebi.ac.uk These compounds mimic the structure of folic acid and compete for binding to the active site of DHFR. nih.gov By inhibiting DHFR, these analogues prevent the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. This disruption of nucleotide synthesis ultimately leads to the inhibition of DNA replication and cell death. A variety of quinazoline analogues have been synthesized and evaluated for their DHFR inhibitory activity against enzymes from different species, including mammalian and microbial sources. nih.govacs.org For instance, a series of 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as potent DHFR inhibitors. benthamdirect.com
Thymidylate Synthase (TS) Inhibition: Quinazoline-based antifolates have also been specifically designed to target thymidylate synthase. nih.govacs.org TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a unique step in the de novo synthesis of DNA. Inhibitors of TS deprive the cell of thymidylate, leading to "thymineless death." Research has focused on developing 2-desamino quinazoline derivatives to enhance properties like solubility while maintaining potent TS inhibition. nih.govacs.org For example, 2-desamino-10-propargyl-5,8-dideazafolic acid and its analogues have shown significant TS inhibitory activity and cytotoxicity, likely due to increased cellular uptake compared to their 2-amino counterparts. nih.gov Further modifications at the C-2 position of the quinazoline ring with various alkyl and aryl substituents have also been explored to optimize TS inhibition. acs.org
Compound List
Cellular and Molecular Responses (In Vitro Studies)
In vitro studies have demonstrated that 2-Chloro-5-methylquinazolin-4-amine and its derivatives are potent inducers of apoptosis and inhibitors of cell proliferation across various cancer cell lines. A key derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov This compound also potently inhibited cell proliferation in the same cell line with a GI50 of 2 nM. nih.gov
The induction of apoptosis is a primary mechanism of action for this class of compounds. Apoptosis, or programmed cell death, can be initiated through intrinsic or extrinsic pathways. nih.gov For quinazoline derivatives, the intrinsic pathway, which involves the mitochondria, appears to be significant. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). nih.gov An increase in the ratio of pro- to anti-apoptotic proteins leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm. nih.gov This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3 and caspase-7, is a hallmark of this process. nih.gov One study showed that a related quinazoline derivative caused a significant increase in cytochrome c levels and a decrease in Bcl-2 expression in SW620 colon cancer cells. nih.gov
In addition to inducing apoptosis, these compounds are effective inhibitors of cell proliferation. nih.govnih.gov This anti-proliferative activity is often linked to the inhibition of microtubule polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton and are critical for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and prevent cancer cells from multiplying. nih.gov Furthermore, some quinazoline derivatives have been shown to inhibit multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor growth, survival, and angiogenesis. nih.gov
Table 1: In Vitro Activity of this compound Derivatives
| Compound | Cell Line | Activity | IC50/EC50 | Molecular Target/Mechanism | Reference |
|---|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | Apoptosis Induction | 2 nM (EC50) | Caspase activation, Tubulin polymerization inhibition | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | Cell Proliferation Inhibition | 2 nM (GI50) | Tubulin polymerization inhibition | nih.gov |
| 2-Cl substituted quinazolines | A-10 (non-small cell lung cancer) | Microtubule Depolymerization | Not Specified | Microtubule depolymerization | nih.gov |
| 2-Cl substituted quinazolines | MDA-MB-435 (Melanoma) | Antiproliferative | Not Specified | Inhibition of proliferation | nih.gov |
A significant hurdle in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of chemotherapeutic agents. semanticscholar.orgrsc.org One of the most common mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp-1). nih.gov Pgp-1 functions as an efflux pump, actively removing cytotoxic drugs from the cancer cell, thereby reducing their intracellular concentration and effectiveness. nih.gov
The ability of a new anticancer agent to bypass this resistance mechanism is a highly desirable characteristic. Research has shown that 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is effective in cells that overexpress the ABC transporter Pgp-1. nih.govcapes.gov.br This suggests that the compound is not a substrate for this efflux pump, or is a very poor one, allowing it to accumulate within resistant cancer cells and exert its cytotoxic effects. nih.gov The effectiveness of this compound in Pgp-1-overexpressing cells highlights its potential to treat drug-resistant cancers. nih.gov
The development of anticancer agents that can overcome MDR remains a critical challenge in oncology. semanticscholar.orgrsc.org Compounds that are not affected by Pgp-1-mediated efflux, such as certain 2-chloro-4-anilinoquinazoline derivatives, are therefore of significant interest for further development. nih.gov
Table 2: Activity in Drug-Resistant Cell Lines
| Compound | Resistance Mechanism | Finding | Reference |
|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | ABC transporter Pgp-1 overexpression | The compound was effective in cells overexpressing Pgp-1. | nih.govcapes.gov.br |
While the anticancer properties of quinazoline derivatives are promising, it is essential to evaluate their potential for off-target effects, including neurotoxicity. The central nervous system can be vulnerable to the effects of systemic cancer therapies.
Specific in vitro neurotoxicity data for this compound is limited in the public domain. However, the broader class of 4-anilinoquinazolines has been studied in this context. For instance, verubulin (B1683795), a 4-anilinoquinazoline that acts as a tubulin polymerization inhibitor, has shown potent activity in glioma cells. nih.gov While this demonstrates its ability to cross the blood-brain barrier and act on brain tumor cells, it also underscores the importance of assessing its effects on healthy neural tissue. Clinical trials with verubulin in glioblastoma patients were halted due to adverse events, which could potentially be linked to neurotoxicity. nih.gov
The evaluation of pharmacokinetic parameters, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion), is a crucial step in predicting the safety of a drug candidate. sums.ac.ir These parameters help to determine if a compound is likely to accumulate in the brain and cause unwanted neurological effects. For any new quinazoline-based therapeutic, a thorough assessment in cellular models of neurotoxicity would be a critical component of preclinical safety testing.
Medicinal Chemistry Perspectives and Future Research Directions
2-Chloro-5-methylquinazolin-4-amine as a Scaffold for Novel Drug Discovery
The compound this compound is a valuable scaffold in the synthesis of new chemical entities with therapeutic potential. Its structure, featuring a reactive chlorine atom at the 2-position and an amino group at the 4-position, allows for diverse chemical modifications. This versatility enables medicinal chemists to generate extensive libraries of derivatives for biological screening.
The 4-aminoquinazoline framework is a well-established pharmacophore, particularly for the development of protein kinase inhibitors. nih.gov The discovery of drugs like gefitinib (B1684475) and erlotinib (B232) has spurred further investigation into 4-anilinoquinazoline (B1210976) compounds, leading to the development of other successful kinase inhibitors. nih.gov The substitution at the 2-position, in this case with a chlorine atom, provides a handle for introducing various functionalities to modulate activity and selectivity. For instance, the chlorine can be displaced by a range of nucleophiles, including anilines, benzylamines, and aliphatic amines, to create a diverse set of 2-substituted-4-aminoquinazolines. nih.gov
The methyl group at the 5-position can also influence the compound's biological activity and pharmacokinetic properties. While less commonly modified than the 2- and 4-positions, its presence can affect the molecule's conformation and interaction with its biological target.
Rational Design of Multi-Targeted Therapeutics Based on the Quinazoline (B50416) Nucleus
The development of multi-targeted therapeutics is an emerging strategy in drug discovery, particularly for complex diseases like cancer where multiple signaling pathways are often dysregulated. nih.gov The quinazoline nucleus is an ideal framework for designing such agents due to its ability to interact with various biological targets. nih.gov
Rational drug design approaches leverage the structural information of target proteins to guide the synthesis of potent and selective inhibitors. For example, quinazoline-based compounds have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial in tumor growth and angiogenesis. nih.gov Vandetanib is a clinical example of a multi-targeted quinazoline derivative that inhibits both EGFR and VEGFR-2 kinase activity. nih.gov
The design of these multi-targeted agents often involves maintaining the core quinazoline scaffold for its hinge-binding interactions in the ATP-binding site of kinases, while modifying peripheral substituents to achieve affinity for additional targets. nih.gov For instance, structural modifications at the 6- and 7-positions of the quinazoline ring have been explored to optimize activity against multiple kinases and improve properties like oral bioavailability. nih.gov The goal is to create a single molecule that can modulate multiple disease-relevant pathways, potentially leading to improved efficacy and a lower likelihood of drug resistance. nih.gov
Development of Quinazoline Hybrid Molecules and Conjugates
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. researchgate.netrsc.org This approach has been widely applied to the quinazoline scaffold, leading to the development of novel hybrid molecules and conjugates with diverse therapeutic applications. rsc.orgnih.gov
The rationale behind creating quinazoline hybrids is to engage multiple biological targets or to improve the pharmacokinetic profile of the parent molecules. rsc.org For example, quinazoline-triazole hybrids have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov In other research, quinazoline-chalcone hybrids have been investigated for their antiparasitic properties. mdpi.com
Triazoles nih.gov
Chalcones mdpi.com
Sulfonamides researchgate.net
Thiazolidinones rsc.org
These hybrid molecules have shown promise in various therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. researchgate.netrsc.orgnih.gov
Exploration of New Therapeutic Applications for Quinazoline Derivatives
The quinazoline scaffold is associated with a broad spectrum of pharmacological activities, and research continues to uncover new therapeutic applications for its derivatives. mdpi.comijmpr.in While their use as anticancer agents is well-established, quinazoline derivatives are also being investigated for a variety of other conditions. nih.govmdpi.com
Some of the emerging therapeutic applications for quinazoline derivatives include:
Antiviral: Certain quinazoline derivatives have demonstrated activity against various viruses, including influenza and cytomegalovirus. mdpi.com
Antibacterial: Novel quinazoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Acinetobacter baumannii. mdpi.com
Anticonvulsant: Researchers have synthesized and evaluated 2,3-disubstituted-4-(3H) quinazolinone derivatives for their potential to treat seizures. mdpi.com
Anti-inflammatory: Quinazoline derivatives have been investigated for their ability to modulate inflammatory pathways, with some compounds showing potent anti-inflammatory activity. mdpi.comijmpr.in
Neuroprotective: There is growing interest in the potential of quinazoline derivatives to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease by protecting neurons from damage. ontosight.ai
The diverse biological activities of quinazolines underscore their importance as a privileged scaffold in medicinal chemistry, with the potential to yield new treatments for a wide range of diseases. mdpi.com
Advanced Synthetic Methodologies for Sustainable Compound Production
The increasing demand for quinazoline-based pharmaceuticals has driven the development of advanced and sustainable synthetic methodologies for their production. Traditional methods for synthesizing quinazolines often require harsh reaction conditions, toxic reagents, and generate significant chemical waste. mdpi.comresearchgate.net In contrast, modern synthetic approaches aim to be more environmentally friendly, efficient, and cost-effective.
Several green chemistry principles are being applied to the synthesis of quinazolines:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often without the need for a solvent. nih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps and waste generation. frontiersin.orgopenmedicinalchemistryjournal.com
Catalysis: The use of catalysts, such as copper, rhodium, and palladium, can enable more efficient and selective transformations under milder conditions. nih.govfrontiersin.org Magnetic nanocatalysts are also being explored for their ease of recovery and reuse. frontiersin.org
Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key focus of green chemistry. frontiersin.orgtoho-u.ac.jp
Photocatalysis: Visible light-driven photocatalysis offers a sustainable approach to organic synthesis, using light as a renewable energy source to drive chemical reactions. mdpi.comrsc.org
These advanced methodologies not only make the production of quinazoline derivatives more sustainable but also facilitate the rapid synthesis of diverse compound libraries for drug discovery.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-5-methylquinazolin-4-amine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor with methylamine or its derivatives. For example, a chloro-quinazoline intermediate reacts with methylamine in a polar aprotic solvent (e.g., DMF) under basic conditions. Key intermediates are characterized using -NMR, -NMR, and LC-MS to confirm regioselectivity and purity . Reaction conditions (e.g., temperature, solvent choice) significantly impact yield, with optimized protocols achieving >95% purity after silica gel chromatography .
Q. What in vitro assays are commonly used to evaluate the biological activity of quinazoline derivatives like this compound?
Standard assays include:
- Kinase inhibition assays (e.g., c-Src, Abl kinases) using fluorescence-based or radiometric methods.
- Cellular proliferation assays (e.g., MTT, ATP-lite) in cancer cell lines.
- Receptor binding studies (e.g., dopamine D2, serotonin 5-HT3) via competitive displacement assays .
Data normalization against positive controls (e.g., staurosporine for kinases) ensures reproducibility.
Q. How is the structural integrity of this compound validated post-synthesis?
Techniques include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed vs. calculated [M+H]).
- Multinuclear NMR to resolve substituent positions (e.g., distinguishing C-5 methyl from C-2 chloro groups).
- X-ray crystallography for unambiguous confirmation of regiochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for quinazoline derivatives?
Contradictions often arise from off-target effects or assay variability. Strategies include:
- Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., phospho-tyrosine Western blot) methods .
- Meta-analysis : Compare data across studies with standardized controls (e.g., IC values normalized to reference inhibitors) .
- Molecular docking : Use computational models to predict binding modes and rationalize discrepancies (e.g., steric clashes in specific kinase conformations) .
Q. What experimental design considerations are critical for optimizing the selectivity of this compound against kinase targets?
- Panel screening : Test against a broad kinase panel (e.g., >50 kinases) to identify off-target interactions .
- Covalent vs. non-covalent binding : Modify the C-2 chloro group to a reversible warhead (e.g., acrylamide) if off-target covalent adducts are observed.
- Pharmacophore mapping : Use SAR data from analogs (e.g., morpholine-substituted quinazolines) to refine substituent positions that enhance selectivity .
Q. How can researchers address stability challenges in this compound during long-term storage or biological assays?
- Degradation studies : Monitor hydrolytic stability via LC-MS under physiological conditions (pH 7.4, 37°C). The C-2 chloro group is prone to hydrolysis; stabilizing formulations (e.g., lyophilization with cyclodextrins) may be required .
- Light sensitivity : Store in amber vials if photodegradation is observed (common in nitro- or chloro-aromatic compounds).
- Cryopreservation : For cellular assays, prepare stock solutions in DMSO and store at -80°C to prevent precipitation .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate activation energies for substitution at C-2 vs. C-4 positions.
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- Hammett analysis : Correlate substituent electronic effects (e.g., methyl at C-5) with reaction rates .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
